molecular formula C8H14N4O3 B1491963 2-Azido-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one CAS No. 2098077-16-6

2-Azido-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one

Cat. No.: B1491963
CAS No.: 2098077-16-6
M. Wt: 214.22 g/mol
InChI Key: ZARADQLBOARVFI-UHFFFAOYSA-N
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Description

2-Azido-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes an azido group and a 3,4-dimethoxypyrrolidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one typically involves the reaction of 3,4-dimethoxypyrrolidine with an appropriate azido compound under controlled conditions. The reaction conditions may include the use of a catalyst, specific temperature, and pressure settings to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, 2-Azido-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one can be used as a building block for the synthesis of more complex molecules. Its azido group makes it a versatile reagent for click chemistry reactions, which are widely used in the synthesis of pharmaceuticals and other bioactive compounds.

Biology: In biological research, this compound can be used as a probe or a precursor for the synthesis of biologically active molecules. Its ability to undergo click chemistry reactions makes it valuable for labeling and tracking biological molecules.

Medicine: The compound has potential applications in the development of new drugs. Its unique structure and reactivity can be exploited to create novel therapeutic agents with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its reactivity with various functional groups makes it a useful component in the synthesis of these materials.

Mechanism of Action

The mechanism by which 2-Azido-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one exerts its effects depends on its specific application. In click chemistry reactions, the azido group reacts with alkynes to form triazole rings, which are stable and biologically active. The molecular targets and pathways involved in these reactions can vary depending on the biological context.

Comparison with Similar Compounds

  • 2-Azido-1-(2,3-dimethoxypyrrolidin-1-yl)ethan-1-one

  • 2-Azido-1-(2,5-dimethoxypyrrolidin-1-yl)ethan-1-one

  • 2-Azido-1-(3,5-dimethoxypyrrolidin-1-yl)ethan-1-one

Uniqueness: 2-Azido-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one is unique due to its specific substitution pattern on the pyrrolidinyl ring, which can influence its reactivity and biological activity. This compound's ability to participate in click chemistry reactions makes it particularly valuable compared to similar compounds.

Properties

IUPAC Name

2-azido-1-(3,4-dimethoxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O3/c1-14-6-4-12(5-7(6)15-2)8(13)3-10-11-9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARADQLBOARVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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